molecular formula C19H16Cl2N2O2S B11160266 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B11160266
M. Wt: 407.3 g/mol
InChI Key: GGMITBSVFRLNKN-UHFFFAOYSA-N
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Description

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(2-formylphenyl)methyl]acetamide.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H16Cl2N2O2S

Molecular Weight

407.3 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H16Cl2N2O2S/c1-25-16-8-3-2-5-12(16)10-22-17(24)9-13-11-26-19(23-13)18-14(20)6-4-7-15(18)21/h2-8,11H,9-10H2,1H3,(H,22,24)

InChI Key

GGMITBSVFRLNKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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